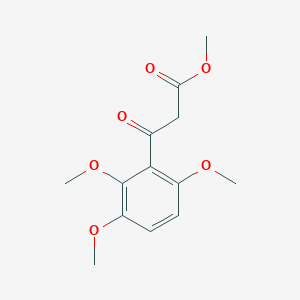
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.263 g/mol . This compound is characterized by the presence of a 3-oxo group and a 2,3,6-trimethoxyphenyl group attached to a propionic acid methyl ester backbone . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester typically involves the reaction of 2,3,6-trimethoxybenzaldehyde with a suitable reagent to introduce the 3-oxo group and the propionic acid methyl ester moiety . Common reagents used in this synthesis include methyl acetoacetate and a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is used in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester .
- 3-Oxo-3-(2,4,6-trimethoxyphenyl)propionic acid methyl ester .
Uniqueness
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C13H16O6 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
methyl 3-oxo-3-(2,3,6-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O6/c1-16-9-5-6-10(17-2)13(19-4)12(9)8(14)7-11(15)18-3/h5-6H,7H2,1-4H3 |
Clave InChI |
WLUUUJQTPWTEND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)OC)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















